![molecular formula C12H7BrN2OS B1269422 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 451485-66-8](/img/structure/B1269422.png)
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Overview
Description
“6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is a compound that belongs to the class of organic compounds known as phenylimidazoles . It is an imidazothiazole derivative . Thiazoles are found in many potent biologically active compounds and have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
The molecular structure of “6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” include a molecular weight of 307.17 . It has a melting point of 188 - 190°C .Scientific Research Applications
Antimycobacterial Agents
The imidazo[2,1-b]thiazole derivatives have been evaluated for their potential as antimycobacterial agents. Studies have shown that certain derivatives exhibit significant activity against Mycobacterium tuberculosis (Mtb), with low cellular toxicity . This suggests their potential use in developing new treatments for tuberculosis, especially given the need for novel drugs due to antibiotic resistance.
Anticancer Activity
Some imidazo[2,1-b]thiazole compounds have demonstrated promising inhibitory activity over various cancer cell lines. Notably, effects were observed against leukemia cell lines SR and HL-60 (TB) and the prostate cancer cell line DU-145 . These findings indicate a potential application in cancer therapy, particularly for these types of cancers.
Antifungal and Antibacterial Properties
Derivatives of 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole have been tested for antibacterial and antifungal activities. Their structures, elucidated by spectroscopic data, suggest a role in developing new antimicrobial agents .
ADMET Prediction
The compound’s analogues have been subjected to in silico ADMET prediction using tools like FAF Drugs4 and Swiss ADME. This process helps in selecting analogues suitable for further biological evaluation, indicating its utility in drug design and pharmacokinetic studies .
Molecular Docking and Dynamics
Molecular docking and dynamics studies have been carried out for the most active compounds to understand the binding pattern and stability of the protein–ligand complex . This application is crucial in the preclinical phase of drug development, aiding in the prediction of drug efficacy and interaction with biological targets.
Selective Inhibition Studies
The selective inhibition of Mtb by tested imidazo[2,1-b]thiazole derivatives over a panel of non-tuberculous mycobacteria (NTM) has been observed . This specificity is beneficial for targeted therapy, reducing the impact on beneficial microbiota.
Physicochemical Characterization
The derivatives have been characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis . This application is essential in the field of analytical chemistry for the identification and quantification of compounds .
Synthesis of Novel Analogues
The compound serves as a core structure for the synthesis of novel analogues combined with piperazine and various 1,2,3 triazoles . This synthetic application is fundamental in medicinal chemistry for the creation of new therapeutic molecules.
Future Directions
The future directions for “6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” and similar compounds could involve further exploration of their biological activities and potential applications in various fields such as medicinal chemistry. The development of new compounds related to this scaffold to act as drug molecules with lesser side effects is a promising area of research .
properties
IUPAC Name |
6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-9-3-1-8(2-4-9)11-10(7-16)15-5-6-17-12(15)14-11/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERSRCNYCMEQSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351879 |
Source
|
Record name | 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
451485-66-8 |
Source
|
Record name | 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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